

Application Notes and Protocols for Photocatalytic Degradation of Reactive Red 180

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Compound of Interest		
Compound Name:	Reactive red 180	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photocatalytic degradation of the azo dye **Reactive Red 180** (RR 180). The information compiled herein is intended to guide researchers in setting up and conducting experiments for the efficient removal of this pollutant from aqueous solutions using various photocatalytic methods.

Introduction to Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor photocatalysts to break down organic pollutants into simpler, less harmful substances upon exposure to a suitable light source. This technology offers an effective and environmentally friendly approach for the treatment of industrial effluents containing recalcitrant dyes like **Reactive Red 180**. The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are powerful oxidizing agents.

Common Photocatalysts for RR 180 Degradation

Several semiconductor materials have been investigated for the photocatalytic degradation of RR 180. The most common and effective photocatalysts include:

• Titanium Dioxide (TiO₂): Widely used due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost. It is effective under UV irradiation.



- Zinc Oxide (ZnO): Another efficient photocatalyst with a wide band gap similar to TiO₂. It is
 also readily available and has demonstrated high degradation rates for azo dyes.[1]
- Nitrogen-doped Titanium Dioxide (N-doped TiO₂): This modified form of TiO₂ exhibits
 enhanced photocatalytic activity under visible light, making it a promising candidate for solarpowered degradation processes.[2][3]
- Composite Photocatalysts (e.g., ZnS/ZnO): Heterostructures of different semiconductors can improve charge separation and light absorption, leading to enhanced photocatalytic efficiency.

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the photocatalytic degradation of **Reactive Red 180**.

Synthesis of Photocatalysts

This protocol describes a common sol-gel method for the synthesis of TiO₂ nanoparticles.[4][5]

Materials:

- Titanium (IV) isopropoxide (TTIP) (precursor)
- Isopropyl alcohol (IPA) (solvent)
- Deionized water
- Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (catalyst)
- Beakers, magnetic stirrer, and hot plate
- Furnace for calcination

Procedure:

Prepare a solution of deionized water and isopropyl alcohol.



- In a separate beaker, dissolve a specific amount of titanium (IV) isopropoxide in isopropyl alcohol.
- Slowly add the TTIP solution to the water-IPA mixture under vigorous stirring.
- Add a few drops of nitric acid or acetic acid to catalyze the hydrolysis reaction.
- Continue stirring for a few hours until a gel is formed.
- Age the gel for 24-48 hours at room temperature.
- Dry the gel in an oven at 80-100 °C to remove the solvent.
- Grind the dried gel into a fine powder.
- Calcine the powder in a furnace at a specified temperature (e.g., 400-500 °C) for several hours to obtain crystalline TiO₂ nanoparticles.[4]

This protocol details the synthesis of ZnO nanoparticles via a co-precipitation method.[6]

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) (precursor)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (precipitating agent)
- Deionized water
- Beakers, magnetic stirrer, and hot plate
- Centrifuge and oven

Procedure:

- Prepare an aqueous solution of the zinc precursor (e.g., 0.1 M zinc nitrate).
- Prepare an aqueous solution of the precipitating agent (e.g., 0.2 M NaOH).



- Slowly add the NaOH solution dropwise to the zinc nitrate solution under constant stirring.
- A white precipitate of zinc hydroxide (Zn(OH)2) will form.
- Continue stirring for a couple of hours to ensure complete precipitation.
- Separate the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted chemicals.
- Dry the precipitate in an oven at 60-80 °C.
- Calcine the dried powder at a high temperature (e.g., 400-500 °C) to convert Zn(OH)₂ to ZnO nanoparticles.

Photocatalytic Degradation Experiment

This protocol describes a typical batch experiment for the photocatalytic degradation of **Reactive Red 180**.

Materials and Equipment:

- Photocatalyst (e.g., TiO₂, ZnO, or N-doped TiO₂)
- Reactive Red 180 dye
- Deionized water
- Photoreactor (a beaker or a specialized reactor vessel) equipped with a light source (e.g., UV lamp or visible light lamp)[7]
- Magnetic stirrer
- pH meter
- UV-Vis Spectrophotometer
- Syringes and filters (0.45 μm)

Procedure:



- Preparation of Dye Solution: Prepare a stock solution of Reactive Red 180 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).
- Catalyst Dispersion: Add a specific amount of the photocatalyst (e.g., 0.1-1.0 g/L) to the dye solution in the photoreactor.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface. Take a sample at the end of this period to determine the initial concentration after adsorption.
- Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. The reactor should be kept at a constant temperature.
- Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
- Sample Analysis: Immediately filter the collected samples through a 0.45 μm filter to remove the catalyst particles.
- Concentration Measurement: Measure the absorbance of the filtered samples at the maximum absorption wavelength (λmax) of Reactive Red 180 (around 540 nm) using a UV-Vis spectrophotometer.[8]
- Degradation Calculation: Calculate the degradation efficiency using the following formula: Degradation (%) = $[(C_0 C_t) / C_0] \times 100$ where C_0 is the initial concentration of the dye (after the dark adsorption period) and C_t is the concentration at time t.

Analytical Protocol: UV-Vis Spectrophotometry

Procedure:

Wavelength Scan: To determine the maximum absorption wavelength (λmax) of Reactive Red 180, scan the absorbance of a known concentration of the dye solution over a wavelength range (e.g., 400-700 nm).[9]



- Calibration Curve: Prepare a series of standard solutions of Reactive Red 180 with known concentrations. Measure the absorbance of each standard solution at the determined λmax.
 Plot a calibration curve of absorbance versus concentration.
- Sample Measurement: Measure the absorbance of the unknown samples at λ max.
- Concentration Determination: Use the calibration curve to determine the concentration of Reactive Red 180 in the unknown samples.

Data Presentation

The following tables summarize quantitative data from various studies on the photocatalytic degradation of **Reactive Red 180** under different experimental conditions.

Table 1: Photocatalytic Degradation of Reactive Red 180 using TiO2

Initial Dye Conc. (mg/L)	Catalyst Dose (g/L)	рН	Light Source	Irradiatio n Time (min)	Degradati on Efficiency (%)	Referenc e
50	1.0	3	UV	180	~95	[10]
25	0.25	5	Solar	120	92.5	[11]
10	1.0	5.85	UV	90	Optimized	[12]

Table 2: Photocatalytic Degradation of Reactive Red 180 using ZnO

Initial Dye Conc. (mg/L)	Catalyst Dose (g/L)	рН	Light Source	Irradiatio n Time (min)	Degradati on Efficiency (%)	Referenc e
20	1.0	8	UV	180	47.8	[13]
-	-	-	UV	100	>98 (with Er-doped ZnO)	[14]



Table 3: Photocatalytic Degradation of Reactive Red 180 using Other Methods

Method	Initial Dye Conc. (mg/L)	Catalyst /Oxidant	рН	Light Source	Irradiati on Time (h)	Degrada tion Efficien cy (%)	Referen ce
N-doped TiO ₂	-	N-doped TiO ₂	-	Visible	3	-	[2]
H ₂ O ₂ /Sol	100	700 mM H ₂ O ₂	7	Solar	9	100	[15]
TiO ₂ /Oxo ne	-	TiO ₂ and Oxone	-	Visible	5	~80 (minerali zation)	[16]

Kinetic Analysis: Langmuir-Hinshelwood Model

The kinetics of the photocatalytic degradation of organic pollutants can often be described by the Langmuir-Hinshelwood (L-H) model.[17][18] This model relates the initial degradation rate (r_0) to the initial concentration of the substrate (C_0) .

The L-H equation is given by: $r_0 = (k * K * C_0) / (1 + K * C_0)$

where:

- ro is the initial rate of degradation.
- k is the reaction rate constant.
- K is the adsorption coefficient of the reactant onto the photocatalyst surface.

For low initial concentrations, the equation can be simplified to a pseudo-first-order kinetic model: $In(C_0 / C_t) = k \text{ app } * t$

where:

k app is the apparent pseudo-first-order rate constant.

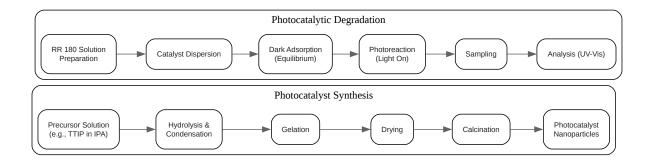


Protocol for Kinetic Analysis:

- Conduct the photocatalytic degradation experiment as described in section 3.2.
- Plot In(C₀ / C_t) versus irradiation time (t).
- If the plot is linear, it indicates that the degradation follows pseudo-first-order kinetics.
- The slope of the line gives the apparent rate constant (k_app).

Visualizations

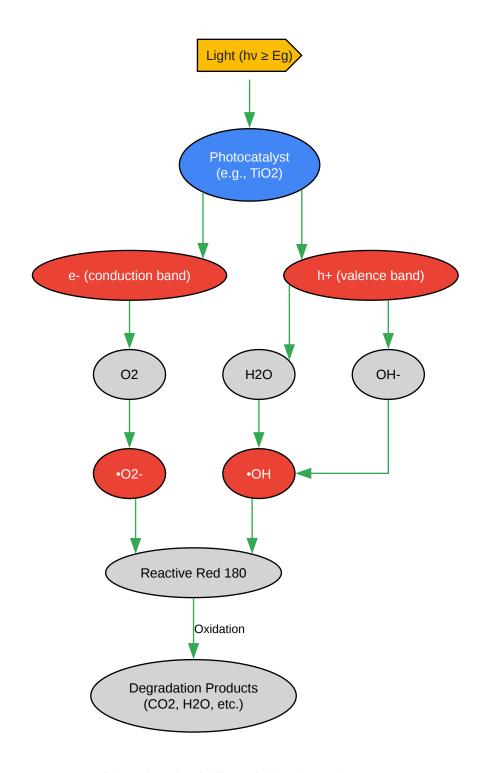
The following diagrams illustrate the key experimental workflows.



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Caption: General experimental workflow for photocatalyst synthesis and degradation.





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Caption: Simplified mechanism of photocatalytic degradation of Reactive Red 180.



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